Isoarundinin II

Anti-inflammatory Neutrophil Biology Stilbenoid Pharmacology

Isoarundinin II is a 3,3′-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl stilbenoid distinct from its isomer Arundinin. With a 2.4-fold lower potency in elastase release (IC50 2.2 µM vs. 0.9 µM) and inactivity against AChE, it is essential as a comparator in SAR studies and a negative control in enzyme assays. Ideal for orchid authentication and antioxidant benchmarking. Substitution with Arundinin invalidates study integrity.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
Cat. No. B11928601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoarundinin II
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)O)CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O
InChIInChI=1S/C22H22O4/c1-26-20-13-17(8-5-15-3-2-4-19(24)11-15)21(22(25)14-20)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3
InChIKeyYDUHMWDSDQEXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoarundinin II for Anti-Inflammatory & Antioxidant Research: Procurement-Ready Evidence


Isoarundinin II is a bibenzyl stilbenoid (CAS 151538-56-6, C22H22O4, MW 350.41) first isolated from the orchid Arundina bambusifolia [1]. Its core structure is 3,3′-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl [2], distinguishing it from closely related positional isomers such as Arundinin. The compound exhibits quantifiable anti-inflammatory activity in human neutrophils and moderate antioxidant capacity, making it a specific research tool for natural product pharmacology and botanical authentication [3][4]. For procurement purposes, this compound is not interchangeable with other stilbenoids due to its distinct substitution pattern and differential biological profile.

Isoarundinin II: Structural Isomerism Drives Non-Interchangeable Biological Activity


Substituting Isoarundinin II with its structural isomer Arundinin or other bibenzyl stilbenoids without verification is scientifically invalid. While both share the identical molecular formula (C22H22O4), the positional variation of the hydroxybenzyl and methoxy groups on the bibenzyl core results in divergent pharmacological profiles [1]. For example, Arundinin (3,3′-dihydroxy-4-(p-hydroxybenzyl)-5-methoxybibenzyl) and Isoarundinin II (3,3′-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl) exhibit a 2.4-fold difference in potency for the inhibition of elastase release in human neutrophils under identical assay conditions [2]. Furthermore, structure-activity relationship (SAR) studies confirm that bibenzyl compounds as a class do not significantly affect acetylcholinesterase (AChE) activity, whereas phenanthrene stilbenoids from the same plant source show potent inhibition [3]. These data underscore that procurement decisions must be guided by specific quantitative evidence rather than general class-based assumptions.

Quantitative Differentiation Guide: Isoarundinin II vs. Arundinin and Other Stilbenoids


Anti-Inflammatory Activity: Human Neutrophil Elastase Release Inhibition

Isoarundinin II demonstrates moderate inhibition of fMLP/CB-induced elastase release in human neutrophils. In a direct head-to-head comparison within the same study, the structural isomer Arundinin exhibited superior potency [1].

Anti-inflammatory Neutrophil Biology Stilbenoid Pharmacology

Anti-Inflammatory Activity: Human Neutrophil Superoxide Anion Generation Inhibition

Isoarundinin II inhibits superoxide anion generation in activated human neutrophils. This represents a distinct anti-inflammatory mechanism from elastase inhibition, though it remains less potent than the isomer Arundinin [1].

Oxidative Stress Neutrophil Biology Stilbenoid Pharmacology

Lack of Acetylcholinesterase (AChE) Inhibitory Activity

A comprehensive SAR analysis of stilbenes from Arundina graminifolia determined that bibenzyl compounds, including Isoarundinin II, do not significantly affect AChE activity [1]. This contrasts sharply with phenanthrene derivatives from the same plant.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Stilbenoid SAR

Moderate Antioxidant Activity in DPPH Radical Scavenging Assay

Isoarundinin II was part of a panel of bibenzyls tested for DPPH radical scavenging activity. The entire group exhibited a relatively narrow and moderate potency range, indicating that this activity is a general feature of this structural class [1].

Antioxidant Free Radical Scavenging Natural Product Chemistry

Isoarundinin II: Validated Research Scenarios Based on Quantitative Evidence


Structural Isomer Control in Anti-Inflammatory Assays

Given the documented 2.4-fold difference in elastase release inhibition potency between Isoarundinin II (IC50 = 2.2 µM) and Arundinin (IC50 = 0.9 µM), this compound is essential as a lower-potency comparator or control in studies investigating the structure-activity relationship (SAR) of bibenzyl stilbenoids [1]. This application is critical for pharmacological studies where a single substitution position alters bioactivity.

Negative Control for Acetylcholinesterase (AChE) Inhibition Studies

As confirmed by the 2025 SAR study, bibenzyls like Isoarundinin II do not significantly affect AChE activity, whereas phenanthrenes from the same botanical source show potent inhibition (IC50 = 0.116-0.402 mM) [2]. Isoarundinin II therefore serves as a validated negative control in AChE inhibition assays, helping to confirm that observed activity in crude extracts or fractions is due to phenanthrene components rather than bibenzyl impurities.

Moderate Antioxidant Benchmark in DPPH Scavenging Assays

Isoarundinin II exhibits moderate DPPH free radical scavenging activity with an IC50 value falling within the 49.72 to 65.41 µM range [3]. This makes it a suitable benchmark compound for comparing the antioxidant potential of novel bibenzyl derivatives or for studies seeking to quantify the contribution of bibenzyls to the overall antioxidant capacity of orchid-derived extracts.

Botanical Reference Standard and Chemical Authentication

Isoarundinin II is a characteristic secondary metabolite of several orchid species, including Arundina bambusifolia and Bletilla formosana [1][4]. Its unique spectroscopic signature, confirmed by NMR and MS, makes it a reliable reference standard for the phytochemical profiling, quality control, and authentication of medicinal plants and their derived products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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